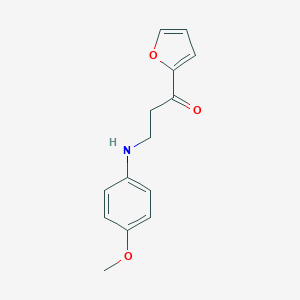
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone, also known as FMPP, is a synthetic compound that has been widely used in scientific research. It is a derivative of phenylpropanoid, a class of natural compounds found in plants. FMPP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone is not fully understood, but it is thought to involve interactions with various receptors and signaling pathways in the body. It has been shown to bind to the serotonin receptor, as well as the dopamine receptor, suggesting that it may have effects on mood and behavior.
Biochemical and Physiological Effects:
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in heart rate and blood pressure, and modulation of immune function. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone in lab experiments is its relatively low cost and availability. It is also a stable compound that can be stored for long periods of time. However, one limitation is its potential for toxicity at high concentrations, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone. One area of interest is its potential as a therapeutic agent for various conditions, including depression, anxiety, and inflammation. Another area of interest is its potential as a tool for investigating the mechanisms of various biological processes, including neurotransmitter signaling and immune function. Further research is needed to fully understand the potential applications of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone in these areas.
Métodos De Síntesis
The synthesis of 1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone involves several steps, including the reaction of 4-methoxyaniline with furfuraldehyde, followed by reduction and acylation. The resulting product is a yellow crystalline powder with a melting point of 140-142°C.
Aplicaciones Científicas De Investigación
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and immune system. It has been shown to have both stimulatory and inhibitory effects on these systems, depending on the concentration and duration of exposure.
Propiedades
IUPAC Name |
1-(furan-2-yl)-3-(4-methoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-6-4-11(5-7-12)15-9-8-13(16)14-3-2-10-18-14/h2-7,10,15H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQJYYUCFXPIPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-3-(4-methoxyanilino)-1-propanone | |
CAS RN |
15263-10-2 |
Source


|
| Record name | 1-(2-FURYL)-3-(4-METHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
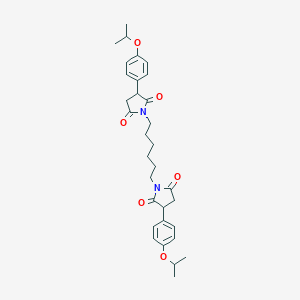
![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)
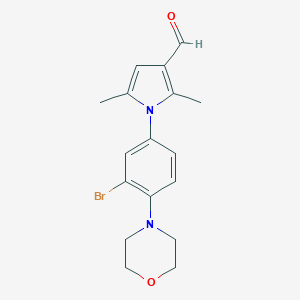
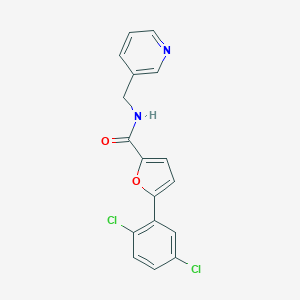
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
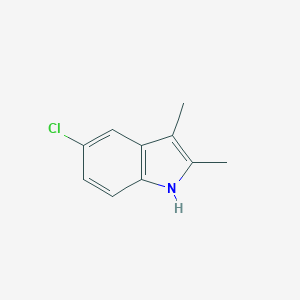
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)

![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)